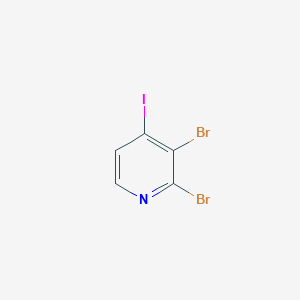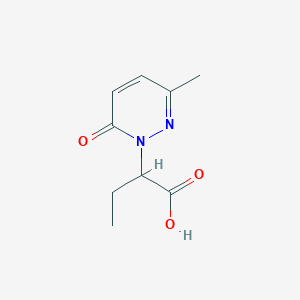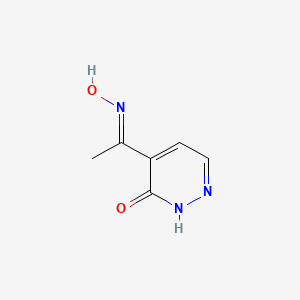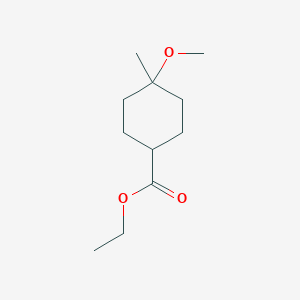![molecular formula C8H11N3 B15244775 3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole](/img/structure/B15244775.png)
3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is a heterocyclic compound that features a unique fusion of pyrrole and triazole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of allyl azide with a suitable pyrrole derivative under thermal or catalytic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or toluene are used to facilitate the reaction .
Industrial Production Methods
This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Molecular docking studies have shown that the compound can effectively bind to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1), serving as a type III inhibitor .
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-diones: These compounds share a similar pyrrolo structure but differ in their biological activities and applications.
Indole Derivatives: Indoles are another class of heterocycles with significant biological activities, often used in drug development.
1,2,4-Triazole Derivatives: These compounds are known for their antifungal and antimicrobial properties.
Uniqueness
3-Allyl-5,6-dihydro-4H-pyrrolo[1,2-C][1,2,3]triazole is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
3-prop-2-enyl-5,6-dihydro-4H-pyrrolo[1,2-c]triazole |
InChI |
InChI=1S/C8H11N3/c1-2-4-7-8-5-3-6-11(8)10-9-7/h2H,1,3-6H2 |
InChI Key |
VAKUVDMSOXXRHS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=C2CCCN2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,18-bis[2-(2,6-dichlorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B15244694.png)
![3-Amino-2-(2-fluorophenyl)pyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B15244722.png)
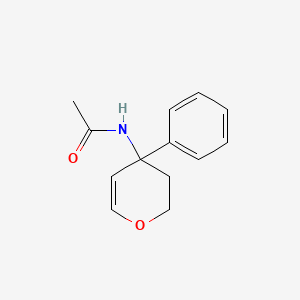

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-phenyl-](/img/structure/B15244736.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B15244741.png)
![2-{[4-(1,2,3-Thiadiazol-4-yl)phenyl]methyl}-1,2-thiazol-3(2H)-one](/img/structure/B15244745.png)
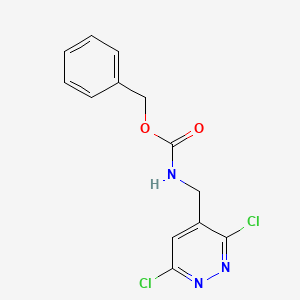
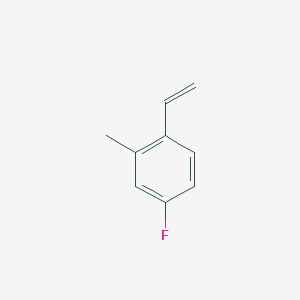
![2-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15244760.png)
